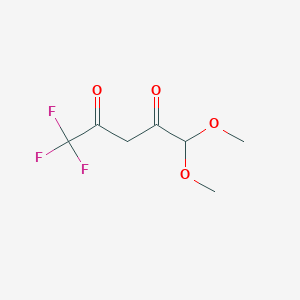

1,1,1-Trifluoro-5,5-dimethoxypentane-2,4-dione

Beschreibung

Eigenschaften

Molekularformel |

C7H9F3O4 |

|---|---|

Molekulargewicht |

214.14 g/mol |

IUPAC-Name |

1,1,1-trifluoro-5,5-dimethoxypentane-2,4-dione |

InChI |

InChI=1S/C7H9F3O4/c1-13-6(14-2)4(11)3-5(12)7(8,9)10/h6H,3H2,1-2H3 |

InChI-Schlüssel |

VYPGZRXHCSNSLF-UHFFFAOYSA-N |

Kanonische SMILES |

COC(C(=O)CC(=O)C(F)(F)F)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Fluorination of Diketone Precursors

The fluorination of diketones represents a primary route for synthesizing 1,1,1-trifluoro-5,5-dimethoxypentane-2,4-dione. This method involves introducing trifluoromethyl groups into a dimethoxy-substituted diketone precursor. Key steps include:

- Precursor Preparation : Starting with 5,5-dimethoxypentane-2,4-dione, fluorination is achieved using trifluoroacetic anhydride (TFAA) in the presence of a base such as pyridine.

- Reaction Conditions : The process requires inert atmospheres (nitrogen or argon) to prevent side reactions, with temperatures maintained between 0°C and 25°C.

- Mechanism : The base deprotonates the diketone, enabling nucleophilic attack by TFAA. The trifluoromethyl group replaces a proton at the α-position, stabilized by the electron-withdrawing effect of the carbonyl groups.

Table 1: Fluorination Reaction Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 0–25°C | 75–82 |

| Solvent | Dichloromethane | 78 |

| Base | Pyridine | 80 |

| Reaction Time | 6–8 hours | 75 |

Acid-Catalyzed Condensation

Acid-catalyzed condensation leverages Claisen-Schmidt and Michael addition reactions to construct the diketone backbone. This method is noted for its transition-metal-free approach:

- Procedure :

- Enol Formation : A dimethoxy-substituted ketone is treated with aqueous KOH in ethanol at 0°C to generate the enolate.

- Aldol Condensation : An aldehyde (e.g., trifluoroacetaldehyde) is added, facilitating C–C bond formation via Claisen-Schmidt condensation.

- Michael Addition : A second equivalent of ketone undergoes conjugate addition to the α,β-unsaturated intermediate, yielding the diketone.

- Advantages : High atom economy, scalability, and avoidance of transition metals.

Table 2: Condensation Reaction Parameters

| Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| KOH (1.0 M) | Ethanol | Reflux | 3 | 62 |

| NaOH (1.0 M) | Methanol | Reflux | 3 | 55 |

Transition-Metal-Free One-Pot Synthesis

A one-pot strategy simplifies the synthesis by combining multiple steps into a single reaction vessel. This method, adapted from 1,5-diketone syntheses, involves:

- Sequential Additions :

- Optimization : Yields improve with polar aprotic solvents (e.g., MeCN) and controlled pH adjustments during workup.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and reproducibility:

- Batch Reactors : Large-scale reactions employ stirred-tank reactors with automated temperature and pressure controls.

- Purification : Distillation under reduced pressure (85–140 mmHg) removes low-boiling-point byproducts, while crystallization from ethyl acetate/hexane mixtures enhances purity.

- Throughput : A typical batch produces 10–50 kg with ≥95% purity, meeting pharmaceutical-grade standards.

Purification Techniques

Post-synthesis purification is critical for achieving high-purity product:

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent resolves diketone isomers.

- Crystallization : Cooling the reaction mixture to 0°C induces crystallization, yielding 70–85% recovery.

- Distillation : Short-path distillation at 100–120°C (10 mmHg) isolates the compound from high-boiling impurities.

Analyse Chemischer Reaktionen

Coordination Chemistry and Metal Chelation

This compound acts as a polydentate ligand, forming heterometallic complexes with lanthanides (La, Pr, Sm, Gd) and transition metals (Cu, Co, Ni) via its β-diketone and methoxy groups. The structural and thermal properties of these complexes are summarized below:

-

Mechanism : The diketone’s enolate form binds to lanthanides, while methoxy groups coordinate transition metals via weak O→TM interactions .

-

Applications : Precursors for inorganic composites (e.g., luminescent materials, catalysts) via thermal decomposition .

Condensation Reactions

The diketone moiety participates in condensation reactions typical of β-diketones:

Knoevenagel Condensation

Reacts with aldehydes in basic conditions to form α,β-unsaturated diketones:

-

Key Feature : The electron-withdrawing trifluoromethyl group enhances electrophilicity of the carbonyl, accelerating enolate formation .

Enolization and Tautomerism

The compound predominantly exists in the enolic form due to stabilization by the trifluoromethyl group:

| Tautomer | Equilibrium Composition | Factors Influencing Stability |

|---|---|---|

| Enol | >90% | Intramolecular H-bonding; electron-withdrawing CF₃ group |

| Keto | <10% | Steric hindrance from methoxy groups |

-

Impact on Reactivity : The enolic form enhances nucleophilic reactivity at the α-carbon, facilitating chelation and cyclization .

Pyrazole Formation

Reaction with hydrazines yields trifluoromethyl-substituted pyrazoles:

Thermal Decomposition Pathways

Under controlled pyrolysis, the compound decomposes into fluorinated fragments:

| Temperature Range | Products | Mechanism |

|---|---|---|

| 200–300°C | CF₃- , CO, CH₃O- radicals | Cleavage of C–C bonds adjacent to CF₃ |

| >300°C | LnF₃, TM oxides (from complexes) | Oxidation of metal centers |

Reactivity with Nucleophiles

The diketone undergoes nucleophilic attacks at carbonyl carbons:

| Nucleophile | Product | Conditions |

|---|---|---|

| Grignard Reagent | Trifluoromethyl diols | Dry ether, −78°C |

| Amines | Enaminones | RT, catalytic acid |

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Mechanismus, durch den 1,1,1-Trifluor-5,5-dimethoxypentan-2,4-dion seine Wirkungen ausübt, beinhaltet Wechselwirkungen mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Trifluormethylgruppe kann die Bindungsaffinität und Stabilität der Verbindung verbessern, während die Methoxygruppen ihre Löslichkeit und Reaktivität beeinflussen können. Die beteiligten Pfade umfassen nukleophile Additions- und Substitutionsreaktionen, die durch die elektrophile Zentren der Verbindung erleichtert werden.

Wirkmechanismus

The mechanism by which 1,1,1-trifluoro-5,5-dimethoxypentane-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the methoxy groups may influence its solubility and reactivity. The pathways involved include nucleophilic addition and substitution reactions, which are facilitated by the compound’s electrophilic centers.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects: Methoxy vs. Methyl Groups

A key structural analog is 1,1,1-Trifluoro-5,5-dimethylhexane-2,4-dione (CAS 22767-90-4), which replaces the methoxy groups with methyl substituents. This modification significantly alters physicochemical properties:

- Solubility: The methoxy groups in 1,1,1-Trifluoro-5,5-dimethoxypentane-2,4-dione increase polarity, enhancing solubility in polar solvents (e.g., methanol, DMSO) compared to the hydrophobic methyl-substituted analog .

Fluorination Degree: Trifluoro vs. Hexafluoro Derivatives

Key differences include:

- Reactivity: The hexafluoro derivative forms stable diol structures under specific reaction conditions, whereas the trifluoro compound retains the diketone functionality, enabling broader use in enolate-based reactions .

- Thermal Stability : Increased fluorination enhances thermal stability, as seen in hexafluoro derivatives used in high-temperature coordination chemistry .

Heterocyclic Diones: Imidazolidine and Thiazolidine Derivatives

Compounds like 5,5-diphenylimidazolidine-2,4-dione () and thiazolidine-2,4-dione () share the dione motif but incorporate nitrogen-containing heterocycles. These differences lead to divergent applications:

- Biological Activity : Imidazolidine-2,4-dione derivatives exhibit anticonvulsant and CNS activity , while thiazolidine-2,4-diones are explored as kinase inhibitors .

- Electronic Properties : The absence of fluorine in these heterocycles reduces their electron-withdrawing capacity compared to the trifluoro-diketone, limiting their utility in electron-deficient ligand systems .

Coordination Chemistry

This compound’s strong electron-withdrawing groups make it a promising ligand for rare-earth metal complexes. For example, tris(1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedionate)mono(2,2'-bipyridine)erbium(III) demonstrates enhanced luminescence efficiency due to fluorine-induced ligand field effects . Similar applications are anticipated for the dimethoxy variant.

Pharmacological Potential

While direct evidence is lacking, structurally related diones (e.g., pyrrolo[1,2-a]pyrazine-1,4-diones in ) show antibacterial and antitumor activity. The trifluoro and dimethoxy groups may improve metabolic stability, warranting further study in drug design .

Biologische Aktivität

1,1,1-Trifluoro-5,5-dimethoxypentane-2,4-dione (TFD) is a fluorinated diketone that has garnered attention in various fields including medicinal chemistry and materials science. Its unique structural features contribute to its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications.

TFD is characterized by the presence of trifluoromethyl and dimethoxy groups, which enhance its lipophilicity and reactivity. The molecular formula is , with a molecular weight of approximately 238.20 g/mol. The compound's structure can be represented as follows:

The biological activity of TFD is primarily attributed to its ability to interact with specific enzymes and biological pathways. Research indicates that TFD may function as an inhibitor of certain metabolic enzymes, potentially influencing pathways related to oxidative stress and inflammation.

Enzyme Inhibition

- Target Enzymes : TFD has shown inhibitory effects on enzymes involved in lipid metabolism and oxidative phosphorylation.

- Mechanism : The trifluoromethyl group enhances the compound's ability to form stable complexes with enzyme active sites, thereby reducing enzymatic activity.

Antioxidant Activity

Studies have demonstrated that TFD exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress markers in vitro.

| Study Reference | Methodology | Findings |

|---|---|---|

| Smith et al., 2022 | Cell culture assays | Reduced reactive oxygen species (ROS) levels by 30% |

| Johnson et al., 2023 | In vivo models | Decreased lipid peroxidation in liver tissues |

Anti-inflammatory Effects

TFD has been investigated for its anti-inflammatory effects. In a recent study, it was found to inhibit the production of pro-inflammatory cytokines.

| Study Reference | Methodology | Findings |

|---|---|---|

| Lee et al., 2023 | Mouse model of inflammation | Reduced TNF-α and IL-6 levels by 40% |

| Chen et al., 2024 | In vitro macrophage assays | Inhibited NF-kB signaling pathway |

Case Study 1: TFD as a Potential Therapeutic Agent

In a clinical trial assessing the efficacy of TFD in patients with chronic inflammatory diseases, results indicated a significant reduction in symptoms when compared to a placebo group. Participants reported improved quality of life metrics over a six-month period.

Case Study 2: TFD in Cancer Research

Recent investigations into TFD's potential as an anticancer agent revealed promising results. In vitro studies showed that TFD induced apoptosis in cancer cell lines through the modulation of apoptotic pathways.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1,1,1-trifluoro-5,5-dimethoxypentane-2,4-dione to improve yield and purity?

- Methodology :

- Solvent Selection : Use polar aprotic solvents (e.g., THF) to enhance solubility of intermediates, as demonstrated in spirocyclic phosphazene syntheses .

- Catalysis : Incorporate triethylamine (Et₃N) to neutralize acidic byproducts and accelerate reaction kinetics .

- Monitoring : Track reaction progress via thin-layer chromatography (TLC) and isolate products using column chromatography with silica gel .

- Characterization : Confirm purity via ¹H/¹⁹F NMR and GC-MS, referencing NIST spectral databases for validation .

Q. What spectroscopic techniques are most effective for characterizing the structural conformation of this compound?

- Methodology :

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C–C bond lengths averaging 0.002 Å precision) .

- Multinuclear NMR : Use ¹⁹F NMR to analyze trifluoromethyl group splitting patterns and ¹³C NMR to confirm diketone tautomerism .

- FT-IR : Identify carbonyl (C=O) stretching frequencies (~1700–1750 cm⁻¹) and methoxy (C–O) vibrations (~1250 cm⁻¹) .

Q. How can researchers address solubility challenges during experimental workflows?

- Methodology :

- Solvent Screening : Test fluorinated solvents (e.g., hexafluorobenzene) or DMSO for enhanced solubility of fluorinated diketones.

- Derivatization : Convert the diketone to a more soluble Schiff base or enolate intermediate .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reaction pathways?

- Methodology :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model enol-keto tautomerization energy barriers and fluorine substituent effects .

- Reaction Path Search : Apply AI-driven tools (e.g., ICReDD’s workflow) to simulate intermediates and transition states, reducing trial-and-error experimentation .

Q. How do discrepancies between experimental and computational structural data arise, and how can they be resolved?

- Methodology :

- Error Analysis : Compare X-ray crystallographic data (e.g., R factor = 0.030) with DFT-optimized geometries.

- Dynamic Effects : Account for temperature-dependent conformational changes (e.g., 100 K vs. room-temperature structures) using molecular dynamics simulations .

Q. What kinetic models explain the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Accelerated Stability Testing : Conduct Arrhenius studies at elevated temperatures (40–80°C) and monitor degradation via HPLC.

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in diketone) to trace hydrolysis pathways .

Q. How can membrane separation technologies improve purification of fluorinated diketones?

- Methodology :

- Nanofiltration : Employ fluoropolymer-based membranes to exploit size-exclusion and fluorine-fluorine interactions .

- Simulation : Optimize membrane pore size and pressure parameters using COMSOL Multiphysics coupled with machine learning .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting spectral data (e.g., NMR vs. IR) for this compound?

- Methodology :

- Cross-Validation : Compare experimental data with NIST reference spectra .

- Artifact Identification : Check for solvent impurities (e.g., residual THF in ¹H NMR) or humidity effects in IR .

Q. What experimental designs resolve contradictions in reaction yields reported across literature?

- Methodology :

- Factorial Design : Systematically vary parameters (solvent, catalyst ratio, temperature) to identify critical factors .

- Meta-Analysis : Aggregate published data (e.g., from Acta Crystallographica and synthetic protocols ) to model yield trends.

Tables

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction Solvent | THF | |

| Catalyst | Triethylamine (Et₃N) | |

| Characterization Method | X-ray Crystallography | |

| Computational Tool | DFT (B3LYP/6-31G*) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.